molecular formula C12H10Cl2N2O2 B5741742 N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide

N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B5741742
M. Wt: 285.12 g/mol
InChI Key: QIYCXOKGHPRECZ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with various nucleophiles replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 5-methyl-3-isoxazolecarboxylic acid and 2,4-dichlorobenzylamine.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The dichlorobenzyl group is known to disrupt microbial cell membranes, leading to cell lysis. Additionally, the isoxazole ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide is unique due to the combination of the dichlorobenzyl group and the isoxazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-4-11(16-18-7)12(17)15-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYCXOKGHPRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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